N,N-Diisopropylmethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(2)8(5)7(3)4/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRXMEYARGEVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338190 | |

| Record name | N,N-Diisopropylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10342-97-9 | |

| Record name | N-Methyl-N-(1-methylethyl)-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diisopropylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N,N-Diisopropylmethylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of N,N-Diisopropylmethylamine, a sterically hindered amine with significant applications in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development. It details established synthetic methodologies, including the Eschweiler-Clarke reaction and reductive amination, with a focus on the underlying chemical principles and practical experimental considerations. Furthermore, this guide outlines robust purification protocols essential for obtaining high-purity this compound, a critical requirement for its use in sensitive applications. The content is grounded in authoritative references and presented with clarity to facilitate its application in a laboratory setting.

Introduction

This compound, also known as N-methyldiisopropylamine, is a tertiary amine characterized by the presence of two bulky isopropyl groups attached to the nitrogen atom. This steric hindrance makes it a non-nucleophilic base, a property that is highly valuable in a variety of organic transformations where a base is required to scavenge protons without participating in side reactions. Its applications span from being a catalyst in condensation reactions to a base in transition metal-catalyzed cross-coupling reactions.[1]

This guide will delve into the primary synthetic routes for this compound and the subsequent purification techniques necessary to achieve the high degree of purity demanded by its applications.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the methylation of diisopropylamine. Two prominent methods for this transformation are the Eschweiler-Clarke reaction and reductive amination using a hydride reducing agent.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines.[2][3] This one-pot reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[4] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formate. A key advantage of this method is that it avoids the over-alkylation to form quaternary ammonium salts.[3][5]

Mechanism:

The reaction begins with the nucleophilic attack of diisopropylamine on formaldehyde to form a hemiaminal intermediate. This is followed by dehydration to generate the key iminium ion. The formate ion, derived from formic acid, then acts as a hydride donor, reducing the iminium ion to the desired tertiary amine, this compound, with the concurrent release of carbon dioxide.[6]

Figure 1: Simplified workflow of the Eschweiler-Clarke reaction.

Experimental Protocol:

A detailed experimental protocol for the Eschweiler-Clarke reaction is as follows:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diisopropylamine.

-

Add an excess of formaldehyde (typically as a 37% aqueous solution) and formic acid (typically 88-98%).

-

Heat the reaction mixture to reflux (around 100 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Make the solution basic by the careful addition of a strong base, such as sodium hydroxide, to neutralize the excess formic acid and liberate the free amine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

Reductive Amination with a Hydride Reducing Agent

An alternative and widely used method for the synthesis of this compound is the reductive amination of diisopropylamine with formaldehyde using a milder reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[7][8] This method is often preferred due to its milder reaction conditions and high yields.[9]

Mechanism:

Similar to the Eschweiler-Clarke reaction, the initial step involves the formation of an iminium ion from the reaction of diisopropylamine and formaldehyde. In this case, a hydride source, such as sodium borohydride, reduces the iminium ion to the final product. The choice of reducing agent is crucial; sodium cyanoborohydride is particularly effective as it is stable in mildly acidic conditions and selectively reduces the iminium ion in the presence of the starting aldehyde.[8]

Sources

- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Eschweiler-Clarke_reaction [chemeurope.com]

- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scribd.com [scribd.com]

physicochemical properties of N,N-Diisopropylmethylamine

An In-depth Technical Guide to the Physicochemical Properties of N,N-Diisopropylmethylamine

Abstract

This compound (CAS No. 10342-97-9), a sterically hindered tertiary amine, is a versatile yet specialized reagent in organic synthesis. Its utility is primarily derived from its pronounced basicity coupled with low nucleophilicity, a direct consequence of the steric shielding of the nitrogen lone pair by two bulky isopropyl groups. This guide provides a comprehensive examination of the core , offering both established data and expert-derived predictive insights. It is intended for researchers, process chemists, and drug development professionals who require a deep, practical understanding of this reagent to effectively implement it in synthetic and process workflows. We will delve into its structural and spectroscopic characterization, physical properties, reactivity profile, and provide validated protocols for its analysis and handling.

Molecular Structure and Identification

The molecular identity of a reagent is the foundation of its chemical behavior. This compound possesses a simple yet functionally significant aliphatic structure.

Systematic Name: N-methyl-N-propan-2-ylpropan-2-amine[1]

The structure consists of a central tertiary nitrogen atom bonded to one methyl group and two isopropyl groups. This arrangement is key to its function; the bulky isopropyl groups sterically encumber the nitrogen atom, hindering its ability to act as a nucleophile while preserving the availability of its lone pair to function as a Brønsted-Lowry base.

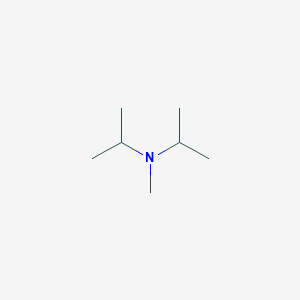

Caption: Ball-and-stick model of this compound.

Table 1: Key Molecular Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 10342-97-9 | [1][2] |

| Molecular Formula | C₇H₁₇N | [1][2] |

| Molecular Weight | 115.22 g/mol | [1][2] |

| InChI Key | ISRXMEYARGEVIU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)N(C)C(C)C | [1] |

| Synonyms | N-Methyldiisopropylamine, Diisopropylmethylamine |[1] |

Core Physicochemical Properties

The physical properties of a reagent dictate its handling, purification, and reaction setup requirements. This compound is a volatile, flammable liquid with a characteristic amine odor.

Table 2: Summary of Physical Properties

| Property | Value | Comments | Source(s) |

|---|---|---|---|

| Appearance | Colorless to light yellow liquid | Commercial grades may have a yellow tint due to minor oxidation. | [3] |

| Boiling Point | 114 °C (at 760 mmHg) | Suitable for removal under reduced pressure. | [2] |

| Melting Point | ~ -91 °C (estimate) | Remains liquid under typical laboratory freezer conditions. | [2] |

| Density | 0.754 g/mL at 20 °C | Less dense than water. | [2] |

| Refractive Index (n²⁰/D) | 1.411 | Useful for rapid purity assessment of distilled material. | [2] |

| Flash Point | 10 °C | Highly flammable; requires storage in a flammables-approved area. | [2] |

| Vapor Pressure | 44.9 mmHg at 25 °C | Volatile, contributing to its strong odor. |[3] |

Basicity and Reactivity Profile

The primary utility of this compound stems from its character as a sterically hindered, non-nucleophilic base.

-

Basicity (pKa): The predicted pKa of the conjugate acid ([(CH₃)₂CH]₂N⁺H(CH₃)) is approximately 10.90 .[2] This value is comparable to other tertiary amines like triethylamine (pKa ≈ 10.75) and N,N-Diisopropylethylamine (DIPEA, pKa ≈ 10.8-11.0), positioning it as a moderately strong base capable of scavenging protons from a wide range of acid catalysts or reaction byproducts. The gas-phase basicity of its parent secondary amine, diisopropylamine, is 938.6 kJ/mol, indicating a high intrinsic affinity for protons.[4]

-

Steric Hindrance and Nucleophilicity: The two isopropyl groups effectively shield the nitrogen's lone pair. This steric bulk is the cornerstone of its utility. While it readily accepts a small electrophile like a proton, it is a very poor nucleophile towards larger electrophilic centers (e.g., alkyl halides, acyl chlorides). This selectivity is critical in applications like peptide couplings or elimination reactions, where the base must not compete with the primary nucleophile.

-

Stability and Decomposition: The compound is stable under standard storage conditions (cool, dry, inert atmosphere).[2] Over time, particularly with exposure to air and light, tertiary amines can slowly oxidize to form the corresponding N-oxide. This is often observed as a gradual yellowing of the liquid. For high-purity applications, aged material can be repurified by distillation from a drying agent like potassium hydroxide (KOH). Thermal decomposition at elevated temperatures will generate corrosive and toxic fumes, including oxides of nitrogen.

Solubility Profile

As a lipophilic aliphatic amine, this compound follows the "like dissolves like" principle.

-

Organic Solvents: It is fully miscible with a wide range of common organic solvents, including ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), hydrocarbons (hexanes, toluene), and polar aprotic solvents (acetonitrile).

-

Aqueous Solubility: Its solubility in water is limited. While data for this specific amine is not readily published, analogous hindered amines like N,N-Diisopropylethylamine have low g/L solubility.[5] This poor water solubility facilitates its removal from reaction mixtures during aqueous workups.

Due to the scarcity of precise quantitative solubility data, it is recommended that researchers determine solubility in novel solvent systems experimentally. A standardized protocol for this determination is provided in Section 4.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule results in a simple and easily interpretable NMR spectrum.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 2.8 – 3.1 | Septet | 2H | -CH (CH₃)₂ | The methine proton is split by the 6 adjacent methyl protons. |

| ~ 2.2 – 2.3 | Singlet | 3H | N-CH₃ | The N-methyl group is a singlet with no adjacent protons. |

| ~ 1.0 – 1.1 | Doublet | 12H | -CH(CH₃ )₂ | The 12 equivalent methyl protons are split by the single methine proton. |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 52 – 55 | C H(CH₃)₂ | The methine carbon, deshielded by the adjacent nitrogen atom. |

| ~ 35 – 38 | N-C H₃ | The N-methyl carbon. |

| ~ 20 – 22 | -CH(C H₃)₂ | The equivalent isopropyl methyl carbons. |

-

Expert Causality: The chemical shifts are estimated based on data for diisopropylamine[6] and N,N-diisopropylethylamine.[7][8] The N-methyl group is expected to be significantly downfield compared to the isopropyl methyls due to its direct attachment to the electron-withdrawing nitrogen atom.

Infrared (IR) Spectroscopy

As a tertiary amine, the IR spectrum of this compound is characterized by the absence of N-H stretching bands and the presence of C-H and C-N vibrational modes.

Table 5: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration | Assignment |

|---|---|---|---|

| 2960 – 2975 | Strong | C-H Stretch | Asymmetric stretch of CH₃ groups |

| 2850 – 2875 | Strong | C-H Stretch | Symmetric stretch of CH₃ and CH groups |

| 1450 – 1470 | Medium | C-H Bend | Scissoring/bending of CH₃ and CH₂ groups |

| 1365 – 1385 | Medium-Strong | C-H Bend | Characteristic doublet for isopropyl group (gem-dimethyl) |

| 1150 – 1250 | Medium-Strong | C-N Stretch | Aliphatic tertiary amine C-N stretching |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of aliphatic amines is dominated by fragmentation via α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 115 . According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. The intensity of this peak may be weak due to the high propensity for fragmentation.[2][9]

-

Major Fragmentation Pathway (α-Cleavage): The most favorable fragmentation is the loss of a methyl radical from one of the isopropyl groups to form a stable, resonance-stabilized iminium cation. This fragment is often the base peak.

-

[M - CH₃]⁺ = 115 - 15 = 100 . This fragment at m/z 100 is predicted to be the base peak .

-

-

Other Potential Fragments:

-

Loss of a propyl radical: [M - C₃H₇]⁺ = 115 - 43 = 72 .

-

Loss of an isopropyl group followed by H-rearrangement.

-

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following protocols represent self-validating systems for the analysis and use of this compound, ensuring accuracy and reproducibility.

Protocol: Purity Determination by Gas Chromatography (GC-FID)

-

Rationale: Gas chromatography with a Flame Ionization Detector (GC-FID) is the industry-standard method for quantifying the purity of volatile organic compounds. The challenge with amines is their tendency to interact with acidic sites on standard silica-based columns and liners, causing peak tailing and poor reproducibility. This protocol utilizes a specialized base-deactivated column to mitigate these effects.

-

Instrumentation & Consumables:

-

Gas Chromatograph with FID detector.

-

GC Column: Agilent J&W CP-Volamine (or equivalent base-deactivated column), 30 m x 0.25 mm x 1.0 µm.

-

Injector: Split/Splitless inlet with a base-deactivated liner.

-

Carrier Gas: Helium or Hydrogen, high purity.

-

Reagents: Dichloromethane (GC grade), this compound sample.

-

-

Step-by-Step Methodology:

-

Sample Preparation: Accurately prepare a ~1 mg/mL solution of this compound in dichloromethane.

-

GC Instrument Parameters:

-

Inlet: 250 °C, Split ratio 50:1.

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 220 °C.

-

Hold: Hold at 220 °C for 2 minutes.

-

-

Detector (FID): 280 °C, H₂ flow ~30 mL/min, Air flow ~300 mL/min, Makeup (N₂) ~25 mL/min.

-

Injection Volume: 1 µL.

-

-

Analysis: Inject the prepared sample. The retention time for this compound should be consistent between runs.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by area percent:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

System Validation: The peak for this compound should exhibit a tailing factor between 0.9 and 1.5. A clean baseline should be observed. The method's suitability is confirmed by the sharp, symmetrical peak shape afforded by the specialized column.

-

Caption: Workflow for purity analysis of this compound by GC-FID.

Protocol: Experimental Determination of Solubility

-

Rationale: This gravimetric method provides a robust, quantitative measure of solubility in a given solvent at a specified temperature. It relies on creating a saturated solution and then quantifying the amount of solute dissolved in a known mass of the solvent.

-

Instrumentation & Consumables:

-

Analytical balance (4 decimal places).

-

Temperature-controlled shaker or water bath.

-

20 mL glass vials with PTFE-lined caps.

-

Volumetric flasks and pipettes.

-

Solvent of interest (e.g., water, ethanol, toluene).

-

This compound.

-

-

Step-by-Step Methodology:

-

Setup: Place a vial containing ~10 mL of the chosen solvent into the temperature-controlled bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.

-

Saturation: Add this compound dropwise to the vial while stirring/shaking until a persistent second phase (undissolved amine) is observed. To ensure equilibrium, continue shaking for at least 4 hours.

-

Phase Separation: Stop agitation and allow the phases to separate completely. The excess amine will form a distinct layer or droplets.

-

Sampling: Carefully tare a clean, dry 10 mL volumetric flask on the analytical balance. Using a pipette, withdraw a precise volume (e.g., 5.00 mL) of the clear, saturated solvent phase, ensuring no undissolved amine is transferred.

-

Gravimetric Analysis: Immediately weigh the flask containing the aliquot of the saturated solution. The difference in weight gives the mass of the saturated solution.

-

Evaporation: Gently evaporate the solvent and the dissolved amine under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved. The final weight is the mass of the dissolved this compound.

-

Calculation:

-

Mass of Solvent = (Mass of Saturated Solution) - (Mass of Dissolved Amine)

-

Solubility (g / 100 g solvent) = (Mass of Dissolved Amine / Mass of Solvent) x 100

-

-

-

Self-Validation: The protocol's validity is confirmed by achieving a constant mass in Step 6, indicating complete removal of the solvent without loss of the less volatile solute. Repeating the experiment should yield results within ±5% relative error.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

GHS Hazards: The compound is classified as a highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[1]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, chemical splash goggles, face shield, and chemically resistant gloves (e.g., butyl rubber or laminate).

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a designated flammables cabinet away from heat, sparks, and open flames.[3] It is incompatible with strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable non-nucleophilic base for organic synthesis, distinguished by the steric hindrance provided by its dual isopropyl groups. Its physicochemical profile—moderate basicity, high volatility, low aqueous solubility, and pronounced steric hindrance—defines its applications and dictates its handling. While a complete set of experimental spectroscopic data is not widely published, a robust characterization can be achieved through a combination of predictive analysis based on established chemical principles and validated analytical methods such as the GC-FID protocol detailed herein. This guide provides the foundational knowledge and practical methodologies required for the safe and effective application of this compound in a research and development setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Diisopropylamine. NIST Chemistry WebBook. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

Acoo Review. Exploring this compound: Properties, Applications, and Manufacturing. [Link]

-

NIST. Diisopropylethylamine. NIST Chemistry WebBook. [Link]

-

Wikipedia. N,N-Diisopropylethylamine. [Link]

Sources

- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 10342-97-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Diisopropylamine(108-18-9) 13C NMR [m.chemicalbook.com]

- 7. N,N-Diisopropylethylamine(7087-68-5) IR Spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

N,N-Diisopropylmethylamine: A Comprehensive Technical Guide for the Modern Researcher

Introduction: Unveiling a Workhorse Amine

In the landscape of modern organic synthesis, particularly within the demanding realms of pharmaceutical and materials science research, the choice of reagents is paramount to achieving desired outcomes with precision and efficiency. Among the myriad of available bases, N,N-Diisopropylmethylamine has carved a niche as a versatile and effective, sterically hindered amine. This guide provides an in-depth exploration of its core attributes, synthesis, and critical applications, tailored for researchers, scientists, and drug development professionals.

This compound , identified by the CAS number 10342-97-9 , is systematically named N-methyl-N-propan-2-ylpropan-2-amine according to IUPAC nomenclature.[1][2][3] Its molecular structure, featuring a central nitrogen atom bonded to a methyl group and two bulky isopropyl groups, is the key to its unique reactivity profile.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in experimental design. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 10342-97-9 | [1][4] |

| IUPAC Name | N-methyl-N-propan-2-ylpropan-2-amine | [1][2][3] |

| Molecular Formula | C₇H₁₇N | [1][4] |

| Molecular Weight | 115.22 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 114 °C | [6] |

| Density | 0.754 g/mL at 20 °C | [7] |

| Refractive Index | n20/D 1.411 | [7] |

| Flash Point | 10 °C | [5] |

Synthesis and Mechanism of Action: The Basis of Utility

The synthetic routes to this compound are well-established, often involving the alkylation of diisopropylamine. One common laboratory-scale synthesis involves the reaction of diisopropylamine with a methylating agent.

A notable synthetic approach involves the reductive amination of acetone with methylamine, though this can lead to a mixture of products requiring careful purification. Industrial-scale production often employs catalytic processes to ensure high yield and purity.

The primary value of this compound in organic synthesis stems from its character as a non-nucleophilic base .[8] The two bulky isopropyl groups sterically hinder the nitrogen's lone pair of electrons, preventing it from acting as a nucleophile and attacking electrophilic centers in the reaction mixture. However, the lone pair remains accessible to abstract protons, allowing it to function effectively as a Brønsted-Lowry base. This dual characteristic is invaluable in reactions where a base is required to neutralize acids or deprotonate substrates without leading to unwanted side reactions.

Caption: Steric hindrance in this compound.

Application in Drug Development: Facilitating Amide Bond Formation

A cornerstone of medicinal chemistry and drug development is the formation of amide bonds, which are prevalent in the structures of countless pharmaceutical agents. This compound plays a crucial role as a base in peptide coupling and other amide bond-forming reactions.[8] It is often used in conjunction with coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole).

In these reactions, the carboxylic acid is first activated by the coupling reagent. The resulting activated species is highly reactive towards nucleophilic attack by an amine. This compound is added to the reaction mixture to scavenge the protons released during the activation and coupling steps, maintaining a basic environment that facilitates the reaction without competing with the primary amine as a nucleophile.

Experimental Protocol: HATU-Mediated Amide Coupling

The following is a generalized, step-by-step protocol for a typical amide coupling reaction using HATU and this compound.

Materials:

-

Carboxylic acid

-

Amine

-

HATU

-

This compound (DIPEA can also be used interchangeably in many protocols)[8]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

5% aqueous LiCl solution

-

1 M HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Base Addition: To the stirred solution, add this compound (2.0 equivalents) dropwise at room temperature.

-

Activation: Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step forms the activated ester of the carboxylic acid.

-

Amine Addition: Add the amine (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed (typically 1-12 hours).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl solution (to aid in the removal of DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide.

-

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the pure amide.

Sources

- 1. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. How to synthesize N,N-Diisopropylethylamine_Chemicalbook [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. N,N-Diisopropylethylamine(7087-68-5) IR Spectrum [chemicalbook.com]

- 8. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

N,N-Diisopropylmethylamine spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Data of N,N-Diisopropylmethylamine

Authored by: A Senior Application Scientist

Introduction

This compound (DIPMA), a tertiary amine with the chemical formula C₇H₁₇N, is a sterically hindered amine utilized in various chemical syntheses. Its structural properties, particularly the bulky isopropyl groups, influence its reactivity and basicity. Accurate and unambiguous characterization of this compound is paramount for its effective use in research and development, ensuring purity, and confirming structural integrity. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the theoretical underpinnings, practical experimental protocols, and detailed interpretation of the spectral data, offering insights grounded in established scientific principles.

The structural identity of a molecule is encoded in its interaction with different forms of electromagnetic radiation and its behavior in magnetic and electric fields. Each spectroscopic method provides a unique piece of the structural puzzle. NMR spectroscopy reveals the connectivity of atoms through the magnetic environments of ¹H and ¹³C nuclei. IR spectroscopy identifies the functional groups present by probing their vibrational frequencies. Mass spectrometry provides the molecular weight and offers clues to the structure through the analysis of fragmentation patterns. Together, these techniques provide a robust and definitive characterization of this compound.

Caption: Molecular Structure of this compound (C₇H₁₇N).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C in this context.

¹H NMR Spectroscopy

Theoretical Principles

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, the number of protons of each type, and the connectivity between them. Protons in different chemical environments experience the external magnetic field differently, causing them to resonate at distinct frequencies. This phenomenon gives rise to the chemical shift (δ), measured in parts per million (ppm). The integrated area under each signal is proportional to the number of protons it represents. Furthermore, the magnetic field of a proton can influence its neighbors on adjacent carbons, causing signals to be split into multiple lines (multiplets). This spin-spin coupling follows the n+1 rule, where 'n' is the number of equivalent neighboring protons.[1][2]

For this compound, we expect to see three distinct proton signals due to the molecule's symmetry:

-

The single methyl group attached directly to the nitrogen (N-CH₃).

-

The two equivalent methine protons of the isopropyl groups (-CH).

-

The twelve equivalent methyl protons of the two isopropyl groups (-CH(CH₃ )₂).

Experimental Protocol: Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is NMR-inactive and prevents a large solvent signal from obscuring the analyte signals.

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

Acquisition: Acquire the spectrum using a standard ¹H NMR pulse sequence. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Sixteen to thirty-two scans are usually sufficient for a high signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Data Interpretation and Assignment

The ¹H NMR spectrum of this compound is characterized by three signals.

-

N-CH₃ Protons: These three protons are on a carbon adjacent to the electron-withdrawing nitrogen atom, which deshields them. They have no adjacent protons to couple with, so their signal appears as a sharp singlet.

-

Isopropyl -CH Protons: These two protons are also adjacent to the nitrogen, causing a downfield shift. Each -CH proton is coupled to the six protons of the two adjacent methyl groups. According to the n+1 rule (n=6), this signal is split into a septet.

-

Isopropyl -CH₃ Protons: These twelve protons are on carbons once removed from the nitrogen. They are coupled to the single adjacent -CH proton. According to the n+1 rule (n=1), their signal is split into a doublet.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| -CH(CH₃ )₂ | ~1.0 | 12H | Doublet (d) |

| N-CH₃ | ~2.1 - 2.3 | 3H | Singlet (s) |

| -CH (CH₃)₂ | ~2.8 - 3.0 | 2H | Septet (sept) |

Note: Predicted chemical shifts are estimates. Actual values may vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra require more scans to obtain a good signal.[3] Standard ¹³C spectra are acquired with proton decoupling, which collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[3] This simplification makes spectra easier to interpret. The chemical shifts for carbons are influenced by their electronic environment, with carbons bonded to electronegative atoms like nitrogen appearing further downfield.[4][5]

For this compound, molecular symmetry results in three distinct signals in the ¹³C NMR spectrum:

-

The carbon of the N-methyl group (N-C H₃).

-

The two equivalent methine carbons of the isopropyl groups (-C H).

-

The four equivalent methyl carbons of the isopropyl groups (-CH(C H₃)₂).

Experimental Protocol: Data Acquisition

The sample preparation is identical to that for ¹H NMR. The acquisition process differs mainly in the pulse sequence and acquisition time.

-

Instrumentation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled ¹³C pulse sequence. Due to the low natural abundance and longer relaxation times of ¹³C nuclei, a greater number of scans (e.g., 256 to 1024) and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

DEPT Analysis (Optional but Recommended): To aid in assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be run. A DEPT-135 experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 experiment shows only CH signals. This combination allows for unambiguous identification of each carbon type.

Data Interpretation and Assignment

The three signals in the ¹³C spectrum can be assigned based on their chemical shifts and DEPT data.

-

Isopropyl -CH₃ Carbons: These are the most shielded carbons, appearing furthest upfield.

-

N-CH₃ Carbon: This carbon is attached to the nitrogen, shifting it downfield relative to the isopropyl methyls.

-

Isopropyl -CH Carbons: These carbons are also directly attached to the nitrogen and are further substituted, causing them to appear furthest downfield.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

| -CH(C H₃)₂ | ~20 - 25 | Positive | No Signal |

| N-C H₃ | ~35 - 40 | Positive | No Signal |

| -C H(CH₃)₂ | ~50 - 55 | Positive | Positive |

Note: Predicted chemical shifts are based on typical values for similar structures.[6]

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific bonds and functional groups vibrate at characteristic frequencies. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).

For this compound, the most crucial diagnostic feature is the absence of certain peaks. As a tertiary amine, it has no N-H bond. Therefore, its IR spectrum will lack the characteristic N-H stretching absorption seen in primary (two bands) and secondary (one band) amines in the 3300-3500 cm⁻¹ region.[7][8][9][10][11] This absence is a powerful confirmation of its tertiary amine structure. The spectrum will be dominated by C-H and C-N stretching vibrations.

Experimental Protocol: Data Acquisition

-

Methodology: For a liquid sample like DIPMA, the simplest method is Attenuated Total Reflectance (ATR), where a drop of the liquid is placed directly on the ATR crystal. Alternatively, a spectrum can be obtained by placing a thin film of the neat liquid between two salt (NaCl or KBr) plates.

-

Background Scan: A background spectrum of the empty instrument (or clean ATR crystal) is recorded first.

-

Sample Scan: The sample is introduced, and its spectrum is recorded.

-

Processing: The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

Data Interpretation

The IR spectrum of this compound will display the following key features:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 2850 - 3000 | C-H Stretch (sp³ hybridized) | Strong | Characteristic of the methyl and methine groups. |

| ~1470, ~1370 | C-H Bend | Medium | Bending vibrations of the alkyl groups. The peak around 1370 cm⁻¹ is often indicative of a gem-dimethyl group (as in isopropyl). |

| 1020 - 1250 | C-N Stretch | Medium-Weak | Typical for aliphatic amines. This peak can sometimes be difficult to assign definitively as it falls in the complex "fingerprint region".[7][11] |

| 3300 - 3500 | N-H Stretch | Absent | Key diagnostic feature confirming a tertiary amine. [8][9][10] |

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In its most common form for small molecules, Electron Ionization (EI), the sample is bombarded with high-energy electrons. This process knocks an electron off the molecule to form a positively charged molecular ion (M⁺). The M⁺ is often energetically unstable and breaks apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule.

A key principle for compounds containing nitrogen is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and thus an odd m/z for its molecular ion.[12] this compound (C₇H₁₇N) has one nitrogen atom and a molecular weight of 115.22 g/mol , so its molecular ion peak is expected at m/z 115.[6]

The most common fragmentation pathway for aliphatic amines is α-cleavage . This involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[13][14][15] This process is favorable because it results in a resonance-stabilized iminium cation.

Experimental Protocol: Data Acquisition

-

Sample Introduction: The most common method for a volatile liquid like DIPMA is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into a gas chromatograph, which separates it from any impurities. The purified compound then elutes from the GC column directly into the ion source of the mass spectrometer.

-

Ionization: In the ion source, the sample is vaporized and ionized, typically by Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation

The EI mass spectrum of this compound will show several key peaks:

-

Molecular Ion (M⁺): A peak at m/z 115 , corresponding to the intact molecular ion [C₇H₁₇N]⁺. Its presence confirms the molecular weight and is consistent with the Nitrogen Rule.[6]

-

Major Fragments from α-Cleavage: There are two possible α-cleavage pathways:

-

Loss of a methyl radical (•CH₃, mass 15) to form an ion at m/z 100 .

-

Loss of an isopropyl radical (•CH(CH₃)₂, mass 43) to form an ion at m/z 58 .

-

The fragment at m/z 58 is typically the base peak (the most abundant ion) in the spectrum.[6] This is because the cleavage leads to a highly stable, resonance-stabilized dimethyliminium cation. The fragment at m/z 100 is also a significant peak.[6]

Caption: Primary fragmentation pathways for this compound in EI-MS.

| m/z | Proposed Fragment | Relative Abundance |

| 115 | [C₇H₁₇N]⁺˙ (Molecular Ion) | Low to Medium |

| 100 | [M - CH₃]⁺ | High |

| 58 | [M - C₃H₇]⁺ | Base Peak (100%) |

| 56 | [C₃H₆N]⁺ | Medium |

Data sourced from NIST Mass Spectrometry Data Center.[6]

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is a highly flammable liquid and vapor.[6][16] It causes severe skin burns and eye damage.[6] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles or a face shield, and a lab coat.[17][18] Containers should be kept tightly sealed and stored in a cool, dry, well-ventilated area away from sources of ignition.[17][19]

Conclusion

The comprehensive spectroscopic analysis of this compound provides an unambiguous confirmation of its structure. ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity of the carbon-hydrogen framework, confirming the presence of one N-methyl and two N-isopropyl groups through characteristic chemical shifts and coupling patterns. IR spectroscopy provides definitive evidence of its tertiary amine nature through the notable absence of an N-H stretching band. Finally, mass spectrometry confirms the molecular weight via the molecular ion peak and reveals the characteristic α-cleavage fragmentation pattern of aliphatic amines, with a dominant base peak at m/z 58. The convergence of these distinct yet complementary analytical techniques provides a robust and reliable method for the identification and quality assessment of this compound, which is indispensable for researchers and professionals in drug development and chemical synthesis.

References

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Micro-Controle. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Loba Chemie. (2025). Safety Data Sheet: N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS. [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

University of Ottawa. 13 Carbon NMR. [Link]

-

National Institute of Standards and Technology. Diisopropylamine. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Mass spectrum of N,N-di(b-phenylisopropyl)methylamine. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Center for Biotechnology Information. (n.d.). Diisopropylethylamine. PubChem Compound Database. [Link]

-

National Institute of Standards and Technology. Diisopropylethylamine. NIST Chemistry WebBook. [Link]

-

University of Regensburg. 13C NMR Spectroscopy. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0251356). [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

mzCloud. (2014). N N Diisopropylethylamine DIPEA. [Link]

-

SpectraBase. Diisopropylamine - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. N-ethyldiisopropylamine - Optional[1H NMR] - Spectrum. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

SpectraBase. N-Isopropylmethylamine. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. [Link]

Sources

- 1. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. GCMS Section 6.15 [people.whitman.edu]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. alkylamines.com [alkylamines.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. lobachemie.com [lobachemie.com]

N,N-Diisopropylmethylamine molecular weight and formula

An In-Depth Technical Guide to N,N-Diisopropylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This compound, a sterically hindered tertiary amine, possesses a unique molecular architecture that dictates its chemical behavior. A thorough understanding of its fundamental properties is paramount for its effective application.

Molecular Formula and Weight

The chemical formula for this compound is C7H17N .[1][2][3][4][5] This composition gives it a molecular weight of approximately 115.22 g/mol .[2][3][5][6]

graph G {

layout=neato;

node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12];

edge [color="#5F6368"];

N [pos="0,0!", label="N"];

C_methyl [pos="-1.2,0!", label="C"];

H1_methyl [pos="-1.8,-0.5!", label="H", shape=plaintext, fontcolor="#202124"];

H2_methyl [pos="-1.8,0.5!", label="H", shape=plaintext, fontcolor="#202124"];

H3_methyl [pos="-1.5,0.8!", label="H", shape=plaintext, fontcolor="#202124"];

C_iso1_ch [pos="0.8,0.8!", label="C"];

C_iso1_c1 [pos="1.6,0.2!", label="C"];

C_iso1_c2 [pos="1.6,1.4!", label="C"];

C_iso2_ch [pos="0.8,-0.8!", label="C"];

C_iso2_c1 [pos="1.6,-0.2!", label="C"];

C_iso2_c2 [pos="1.6,-1.4!", label="C"];

N -- C_methyl;

C_methyl -- H1_methyl [style=invis];

C_methyl -- H2_methyl [style=invis];

C_methyl -- H3_methyl [style=invis];

N -- C_iso1_ch;

C_iso1_ch -- C_iso1_c1;

C_iso1_ch -- C_iso1_c2;

N -- C_iso2_ch;

C_iso2_ch -- C_iso2_c1;

C_iso2_ch -- C_iso2_c2;

}

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 10342-97-9 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 10342-97-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. N,N-二异丙基甲胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility of N,N-Diisopropylmethylamine in Organic Solvents

Abstract

N,N-Diisopropylmethylamine, a sterically hindered tertiary amine, is a compound of significant interest in organic synthesis and pharmaceutical development, often employed as a non-nucleophilic base. A comprehensive understanding of its solubility characteristics across a spectrum of organic solvents is paramount for optimizing reaction conditions, product purification, and formulation development. This technical guide provides a detailed exploration of the theoretical principles governing the solubility of this compound, presents a predictive solubility profile, and offers detailed, field-proven experimental protocols for the quantitative determination of its solubility. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their experimental designs.

Introduction to this compound and its Physicochemical Properties

This compound (CAS No: 10342-97-9), also known as N-Methyldiisopropylamine, is a tertiary amine characterized by the presence of a methyl group and two bulky isopropyl groups attached to the nitrogen atom.[1] This unique structure imparts specific chemical and physical properties that dictate its behavior in various solvent systems.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound features:

-

A Polar Nitrogen Atom: The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting a degree of polarity to the molecule.[2][3]

-

Nonpolar Alkyl Groups: The two isopropyl groups and the methyl group are nonpolar and contribute to the overall lipophilicity of the molecule. The bulky nature of the isopropyl groups also introduces steric hindrance around the nitrogen atom.

This combination of a polar functional group and nonpolar alkyl chains suggests that this compound will exhibit a broad range of solubility in organic solvents, with a preference for those of low to moderate polarity.

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C7H17N | [1][4] |

| Molecular Weight | 115.22 g/mol | [4][5] |

| Appearance | Liquid | |

| Density | 0.754 g/mL at 20 °C | [1][4][6] |

| Refractive Index | n20/D 1.411 | [1][4][6] |

| Flash Point | 10 °C (50.0 °F) - closed cup |

Theoretical Framework of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔGmix). For dissolution to occur spontaneously, ΔGmix must be negative. The Gibbs free energy of mixing is a function of the enthalpy of mixing (ΔHmix) and the entropy of mixing (ΔSmix), as described by the equation:

ΔGmix = ΔHmix - TΔSmix

The entropy of mixing generally favors dissolution (ΔSmix > 0) as it leads to a more disordered system. Therefore, the enthalpy of mixing is the critical factor in determining solubility. ΔHmix represents the net energy change resulting from the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions.

Intermolecular Forces at Play

The solubility of this compound in organic solvents is a result of the interplay of the following intermolecular forces:

-

Van der Waals Forces: These are the primary forces of attraction between the nonpolar alkyl groups of this compound and nonpolar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The polar C-N bonds in this compound lead to a molecular dipole, allowing for dipole-dipole interactions with polar aprotic solvents such as dichloromethane and ethyl acetate.

-

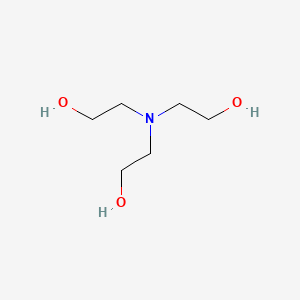

Hydrogen Bonding: While this compound is a tertiary amine and cannot act as a hydrogen bond donor, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This allows for interactions with protic solvents like alcohols.[2][3] However, the steric hindrance from the bulky isopropyl groups may limit the accessibility of the lone pair for hydrogen bonding.

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Predictive Solubility Profile

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High / Miscible | Dominated by Van der Waals forces between the alkyl groups of the amine and the nonpolar solvent. |

| Polar Aprotic | Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF) | High / Miscible | Favorable dipole-dipole interactions between the polar C-N bond and the polar solvent. |

| Polar Protic | Ethanol, Methanol | Moderate to High | Hydrogen bonding between the solvent's hydroxyl group and the amine's nitrogen lone pair is possible, but may be sterically hindered. |

| Highly Polar | Acetonitrile, Dimethylformamide (DMF) | Moderate | While polar, the nature of the interactions may be less favorable than with moderately polar solvents. |

Experimental Protocols for Solubility Determination

A definitive determination of the solubility of this compound requires empirical measurement. The following protocols describe robust methods for the quantitative determination of solubility.

Shake-Flask Method for Equilibration

The shake-flask method is a widely accepted technique for achieving a saturated solution at a specific temperature.

Objective: To prepare a saturated solution of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (≥98.0% purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of an undissolved phase is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, cease agitation and allow the mixture to stand undisturbed at the controlled temperature for at least 24 hours to allow for phase separation.

The following diagram outlines the workflow for the shake-flask method.

Caption: Workflow for the Shake-Flask Method.

Quantitative Analysis of the Saturated Solution

Once a saturated solution is prepared, the concentration of this compound can be determined using various analytical techniques.

4.2.1. Gravimetric Method

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Procedure:

-

Carefully withdraw a known volume of the clear supernatant from the equilibrated vial using a calibrated pipette.

-

Transfer the aliquot to a pre-weighed, clean, and dry evaporation dish.

-

Reweigh the dish with the aliquot to determine the mass of the saturated solution.

-

Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the analyte.

-

Once the solvent is completely removed, reweigh the dish containing the this compound residue.

-

Calculate the solubility as the mass of this compound per mass or volume of the solvent.

4.2.2. Gas Chromatography (GC) Method

For a more precise and potentially faster analysis, Gas Chromatography can be employed.

Procedure:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the GC and plotting the peak area against concentration.

-

Carefully withdraw an aliquot of the clear supernatant from the equilibrated vial and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the GC and determine the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the interplay of intermolecular forces and the structural features of the amine, researchers can make informed predictions about its solubility. The detailed experimental protocols provided herein offer a robust framework for the quantitative determination of solubility, enabling the optimization of processes in organic synthesis, purification, and formulation. It is recommended that the predictive solubility data be confirmed experimentally for critical applications.

References

-

This compound - Physico-chemical Properties. ChemBK. [Link]

-

This compound | C7H17N | CID 547370. PubChem. [Link]

-

Tertiary amine solvents having switchable hydrophilicity. RSC Publishing. [Link]

-

Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

-

23.1. Properties of amines | Organic Chemistry II. Lumen Learning. [Link]

-

IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4 - C 6. AIP Publishing. [Link]

-

CHAPTER 8: AMINES Fundamentals of Organic Chemistry. [Link]

-

Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents at Temperatures Ranging from (288.05 to 333.35) K. ResearchGate. [Link]

-

24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]

-

Video: Physical Properties of Amines. JoVE. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. Video: Physical Properties of Amines [jove.com]

- 4. 10342-97-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 10342-97-9 [chemicalbook.com]

N,N-Diisopropylmethylamine: A Technical Guide to a Sterically Hindered Amine for Specialized Applications

Abstract

In the landscape of modern organic synthesis, the precise control of reactivity is paramount. Sterically hindered amines have emerged as indispensable tools for chemists, acting as non-nucleophilic bases that can facilitate proton abstraction without interfering in sensitive reactions. While N,N-Diisopropylethylamine (DIPEA or Hünig's Base) is a well-established reagent in this class, its close analog, N,N-Diisopropylmethylamine, presents a nuanced profile of steric and electronic properties that warrant a dedicated examination. This technical guide provides an in-depth exploration of this compound, offering insights into its synthesis, physicochemical properties, and applications for researchers, scientists, and professionals in drug development. By delving into the causality behind its reactivity, this guide aims to empower chemists to leverage the unique characteristics of this versatile amine in their synthetic endeavors.

Introduction: The Role of Steric Hindrance in Non-Nucleophilic Bases

In a multitude of organic reactions, the presence of a base is essential to deprotonate acidic protons, thereby activating substrates or neutralizing acidic byproducts. However, many common amine bases are also effective nucleophiles, leading to undesired side reactions that can complicate product purification and reduce yields. Sterically hindered amines are designed to overcome this challenge. Their bulky alkyl substituents physically obstruct the nitrogen's lone pair of electrons, impeding its ability to attack electrophilic centers while preserving its capacity to accept a proton.

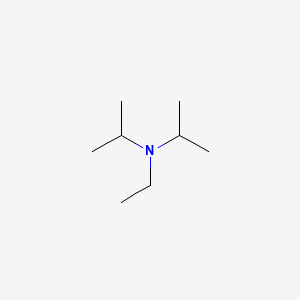

This compound, with its two bulky isopropyl groups and a methyl group surrounding the nitrogen atom, is a quintessential example of a sterically hindered amine. This structural arrangement renders it a potent, non-nucleophilic base suitable for a range of sensitive transformations. This guide will explore the synthesis, properties, and applications of this compound, providing a comparative perspective with its more commonly used ethyl counterpart, DIPEA.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in the laboratory. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₇N | [1] |

| Molecular Weight | 115.22 g/mol | [2] |

| Appearance | Colorless to transparent liquid | 3[3] |

| Density | 0.754 g/mL at 20 °C | [4] |

| Boiling Point | 114 °C | [5] |

| Flash Point | 10 °C | [5] |

| pKa of Conjugate Acid | 10.90 ± 0.28 (Predicted) | [5] |

| Refractive Index (n20/D) | 1.411 | [4] |

| CAS Number | 10342-97-9 | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of diisopropylamine with formaldehyde. This one-pot reaction offers high yields and operational simplicity.

Reductive Amination: A Validated Protocol

This protocol is based on established methods for the N-methylation of secondary amines.[6]

Reaction Scheme:

Caption: Reductive amination of diisopropylamine with formaldehyde.

Materials:

-

Diisopropylamine

-

Formaldehyde (37% solution in water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diisopropylamine (1.0 equivalent) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add the formaldehyde solution (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Effervescence may be observed.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture and carbon dioxide.

-

Sodium Triacetoxyborohydride: A mild and selective reducing agent that is particularly effective for reductive aminations and tolerates a wide range of functional groups.[7]

-

Quenching with Sodium Bicarbonate: Neutralizes any remaining acidic species and facilitates the separation of the organic product.

Applications in Organic Synthesis: A Comparative Perspective

The utility of this compound as a non-nucleophilic base is best understood in the context of specific reaction classes where it offers advantages over other hindered amines.

Alkylation of Amines

A primary application of sterically hindered bases is in the selective alkylation of secondary amines to tertiary amines, while minimizing the over-alkylation that leads to quaternary ammonium salts.[8]

Caption: Selective N-alkylation using a hindered base.

While DIPEA is commonly employed for this purpose, this compound, with its slightly smaller methyl group, may offer a different kinetic profile. The reduced steric bulk of the methyl group compared to the ethyl group in DIPEA could potentially lead to faster reaction rates in cases where the substrate itself is highly hindered. Conversely, for reactions requiring exquisite selectivity to avoid even trace amounts of quaternization, the slightly greater steric bulk of DIPEA might be advantageous.

Peptide Coupling

In solid-phase peptide synthesis (SPPS), hindered amines like DIPEA are frequently used as bases to neutralize the acidic byproducts generated during amide bond formation.[8] The choice of base is critical to prevent side reactions such as racemization of the amino acid residues. While there is a lack of specific literature comparing this compound to DIPEA in this context, the fundamental principles suggest that it would also be an effective base. Its basicity is comparable to that of DIPEA, and its steric profile is similar. For highly sensitive couplings, the subtle difference in steric hindrance between the methyl and ethyl groups could potentially influence the degree of racemization, warranting empirical investigation for specific peptide sequences.

Transition Metal-Catalyzed Cross-Coupling Reactions

Hindered amines are also utilized as bases in various transition metal-catalyzed cross-coupling reactions, such as Heck and Sonogashira couplings.[8] In these reactions, the base serves to neutralize the acid generated during the catalytic cycle. The non-nucleophilic nature of the base is crucial to avoid coordination to the metal center, which could inhibit catalysis. This compound, with its strong basicity and steric hindrance, is a suitable candidate for these transformations, offering a viable alternative to DIPEA.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[1] It is also corrosive and can cause severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE):

-

Safety goggles or face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

Lab coat

-

Work in a well-ventilated fume hood.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[5]

Conclusion and Future Outlook

This compound is a valuable, albeit less common, sterically hindered amine that offers a unique set of properties for specialized applications in organic synthesis. Its role as a non-nucleophilic base makes it a powerful tool for reactions where minimizing side reactions is critical. While it shares many similarities with the widely used DIPEA, the subtle difference in steric hindrance afforded by its methyl group may provide advantages in specific contexts, particularly in terms of reaction kinetics and selectivity.

Further research directly comparing the performance of this compound and DIPEA in a range of synthetically important reactions would be highly beneficial to the chemical community. Such studies would provide a clearer understanding of the specific instances where the methyl derivative offers a distinct advantage, thereby expanding the toolkit of synthetic chemists and enabling the development of more efficient and selective transformations. As the demand for complex molecules in drug discovery and materials science continues to grow, the strategic application of specialized reagents like this compound will undoubtedly play an increasingly important role.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Vertex AI Search. (n.d.).

- Marine Chemicals. (n.d.). NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS.

- ChemicalBook. (2023, April 11).

- Wikipedia. (n.d.). N,N-Diisopropylethylamine.

- Semantic Scholar. (n.d.).

- Benchchem. (n.d.).

- Benchchem. (n.d.). A Comparative Guide: Triisopropylamine vs. Diisopropylethylamine (DIPEA) in Research and Development.

- ResearchGate. (2025, August 9). Dissociation Constant (pKa)

- Benchchem. (n.d.). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)

- Benchchem. (n.d.). A Comparative Analysis of Diisoamylamine and Diisopropylamine as Bases in Organic Synthesis.

- Synlett. (n.d.). Synthesis of N-Methyl Secondary Amines.

- Organic Syntheses. (n.d.). Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux.

- MDPI. (n.d.).

- Sigma-Aldrich. (n.d.). N,N-Diisopropylethylamine ReagentPlus®, = 99 7087-68-5.

- Grokipedia. (n.d.). N ,N -Diisopropylethylamine.

- Sigma-Aldrich. (n.d.). This compound = 98.0 GC 10342-97-9.

- Nature. (n.d.).

- ECHEMI. (n.d.).

- PubChem. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.).

- National Institutes of Health. (n.d.).

- Master Organic Chemistry. (2017, September 1).

- Creative Proteomics. (n.d.).

- National Institutes of Health. (2025, July 7).

- ResearchGate. (n.d.). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines.

- Santa Cruz Biotechnology. (n.d.). This compound.

- PubMed. (n.d.).

- National Institutes of Health. (n.d.). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.

Sources

- 1. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. innospk.com [innospk.com]

- 4. N,N-二异丙基甲胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 10342-97-9 [m.chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

understanding the basicity of N,N-Diisopropylmethylamine

An In-depth Technical Guide to the Basicity of N,N-Diisopropylmethylamine

Introduction

In the landscape of modern organic synthesis, the choice of a base is a critical parameter that can dictate the success or failure of a reaction. Among the myriad of available options, sterically hindered non-nucleophilic bases occupy a vital role, enabling chemists to effect proton abstraction in the presence of sensitive electrophilic functional groups. This compound, a tertiary amine characterized by a unique substitution pattern, serves as a compelling case study in the interplay of electronic, steric, and solvation effects that govern the basicity of amines.

This guide provides an in-depth analysis of the fundamental principles controlling the basicity of this compound. We will dissect its structural attributes, compare its properties to other commonly used amine bases, and provide practical, field-proven protocols for the quantitative assessment of its proton-accepting ability. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, mechanistic understanding of this versatile synthetic tool.

Physicochemical Profile of this compound

This compound is a colorless liquid whose utility as a base is rooted in its specific physical and chemical properties.[1] A summary of its key characteristics is presented below, providing a foundational dataset for the subsequent discussion.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N | [2] |

| Molecular Weight | 115.22 g/mol | [2] |

| CAS Number | 10342-97-9 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 114 °C | [2] |

| Density | 0.754 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.411 | [2] |

| pKa (Predicted) | 10.90 ± 0.28 | [2] |

Deconstructing Amine Basicity: The Core Principles

The basicity of an amine in the Brønsted-Lowry context is its ability to accept a proton (H⁺), which is determined by the availability of the lone pair of electrons on the nitrogen atom. This property is not governed by a single factor but is rather the result of a delicate balance between several competing effects.

Caption: Interplay of factors governing amine basicity.

-